molecular formula C13H18N2O5 B3013018 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334375-47-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B3013018
CAS No.: 1334375-47-1
M. Wt: 282.296
InChI Key: LTXXFVBJTFGCFQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.296. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives as Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking the two pharmacophoric moieties and to test compounds with greater conformational flexibility, showing that urea derivatives can have significant inhibitory activities against acetylcholinesterase, suggesting potential applications in the treatment of Alzheimer's disease (Vidaluc et al., 1995).

Interaction with DNA

Research on Schiff bases containing urea derivatives has demonstrated their ability to interact with calf-thymus DNA. Studies indicated that these compounds bind to DNA in an intercalative mode, with metal derivatives showing more effective binding than non-metals. This suggests potential applications in the development of novel therapeutic agents targeting DNA or as tools in molecular biology for studying DNA interactions (Ajloo et al., 2015).

Antihyperglycemic Agents

Urea derivatives have also been synthesized and evaluated as potent antihyperglycemic agents. A series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones showed significant antihyperglycemic potency, comparable with known agents such as pioglitazone and troglitazone. These findings highlight the potential of urea derivatives in the development of new treatments for diabetes (Cantello et al., 1994).

Antifilarial Activity

A series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas were synthesized and evaluated for their antifilarial activity against Brugia pahangi and Litomosoides carinii, demonstrating the potential of urea derivatives as antifilarial agents (Ram et al., 1984).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(17,7-18-2)6-14-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5,17H,6-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXXFVBJTFGCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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